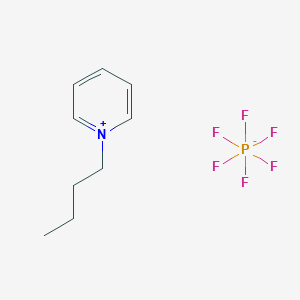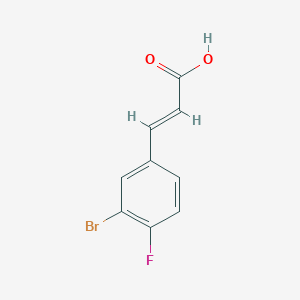
3-Bromo-4-fluorocinnamic acid
Übersicht
Beschreibung
3-Bromo-4-fluorocinnamic acid is a halogenated cinnamic acid derivative, a compound of interest in organic synthesis and materials science due to its unique structural features. The presence of both bromo and fluoro substituents on the cinnamic acid backbone may influence its reactivity, crystal structure, and physical properties, making it a valuable compound for various applications in organic chemistry and materials science.
Synthesis Analysis
While specific synthesis routes for 3-Bromo-4-fluorocinnamic acid were not directly found, related synthesis strategies involve halogenation, carboxylation, and coupling reactions that are common in the preparation of similar halogenated aromatic compounds. For instance, the synthesis of related compounds often utilizes bromination and fluorination techniques on precursor aromatic compounds to introduce halogen atoms at specific positions on the ring (Zhou Peng-peng, 2013).
Molecular Structure Analysis
The crystal structure and molecular interactions of halogenated cinnamic acids can provide insights into the packing, stability, and reactivity of these compounds. For example, studies on 4-bromocinnamic acid derivatives have shown that halogen atoms can significantly affect the crystal packing through halogen bonding and π-π interactions, potentially influencing the physical properties and reactivity of 3-Bromo-4-fluorocinnamic acid as well (Shaunak Chakraborty et al., 2018).
Chemical Reactions and Properties
The presence of bromo and fluoro groups in 3-Bromo-4-fluorocinnamic acid would likely make it a versatile intermediate for further chemical transformations, such as Suzuki coupling reactions, which are facilitated by the presence of the boronic acid group in halogenated aromatic compounds. These reactions are pivotal in creating complex molecular architectures for pharmaceuticals, agrochemicals, and organic materials (Andrew Sutherland & Timothy Gallagher, 2003).
Wissenschaftliche Forschungsanwendungen
Biodegradation of 4-Fluorocinnamic Acid :
- A study by Ma Yu (2013) in the Journal of Zhejiang University of Technology discussed the isolation and characterization of a bacterial strain capable of degrading 4-fluorocinnamic acid, highlighting its potential in bioremediation processes in environments contaminated with fluoric agrochemicals (Ma Yu, 2013).
- C. Amorim et al. (2013) in Applied Microbiology and Biotechnology reported on a bacterial strain that can use 4-fluorocinnamic acid as the sole carbon source, providing insights into the microbial degradation of haloorganic compounds (C. Amorim et al., 2013).
Synthesis and Transformation :
- In the Journal of the Fourth Military Medical University, C. Si (2004) discussed the synthesis of methyl 4-fluorocinnamate, a derivative of 4-fluorocinnamic acid, using cationic exchange resin as a catalyst. This process is significant for large-scale preparation of chiral medicinal materials (C. Si, 2004).
- Another study by W. Todd et al. (1989) in Preparative Biochemistry focused on the synthesis of 4-fluoro-3-hydroxyanthranilic acids, which are inhibitors of 3-hydroxyanthranilate oxygenase in brain tissues, showing the versatility of fluorocinnamic acid derivatives in biochemical applications (W. Todd et al., 1989).
Biological Activity :
- The study by Turuvekere K. Chaitra et al. (2015) in the Journal of Molecular Liquids examined the effectiveness of various derivatives, including 3-bromo-4-fluoro-benzylidene-triazol-4-yl-amine, as corrosion inhibitors on mild steel. This research emphasizes the potential of fluorocinnamic acid derivatives in industrial applications (Turuvekere K. Chaitra et al., 2015).
- In a study published in Molecules by J. Malheiro et al. (2019), the potential of cinnamic derivatives, including α-fluorocinnamic acids, to enhance the efficacy of biocides against bacteria was explored. This research provides insights into the application of these compounds in disinfection and microbial control processes (J. Malheiro et al., 2019).
Safety And Hazards
3-Bromo-4-fluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGVADAKXOMQH-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorocinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
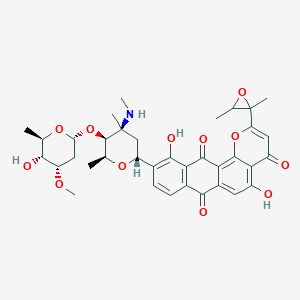
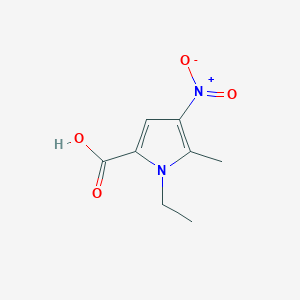
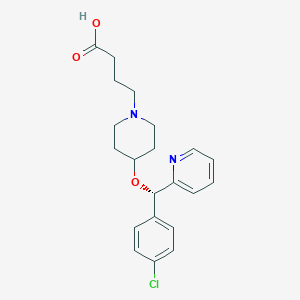
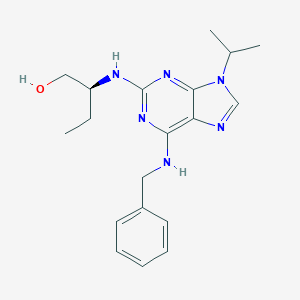
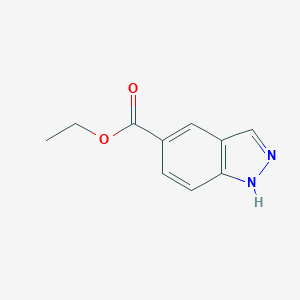


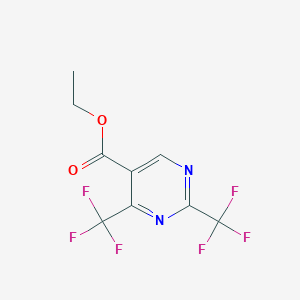
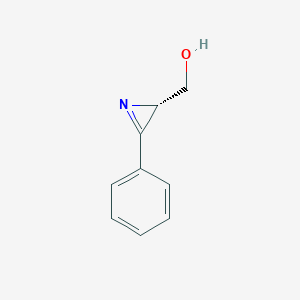
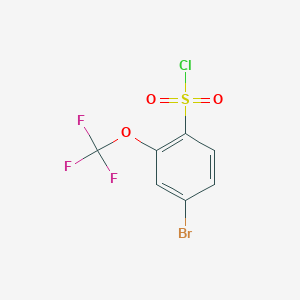

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
